molecular formula C16H17N7O4S3 B2423539 2-((5-(3-(3,4-dimethoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 922589-39-7

2-((5-(3-(3,4-dimethoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2423539
CAS RN: 922589-39-7
M. Wt: 467.54
InChI Key: ZXFXUYSIQYPKEN-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives are known for their broad spectrum of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . The compound’s molecular formula is C16H17N7O4S3.


Molecular Structure Analysis

The molecular structure of the compound includes a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It also contains a ureido group and a methyl group attached to the thiadiazole ring.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 467.54. Other specific physical and chemical properties are not provided in the available sources.

Scientific Research Applications

Synthesis and Chemical Reactions

The addition reactions of amides and aromatic amines to a CN double bond of thiadiazole derivatives have been studied, showcasing the reactivity of thiadiazole compounds towards various nitrogenated nucleophiles. This research highlights the potential of thiadiazole compounds in synthetic chemistry, providing insights into their complex reactions and equilibrium constants, as demonstrated in studies involving 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide and its reactions with different amides and amines (Caram et al., 2003). Additionally, novel thiadiazole derivatives have been synthesized via carbodiimide condensation, highlighting the versatility of thiadiazole compounds in producing a variety of potentially bioactive derivatives (Yu et al., 2014).

Potential Biological Applications

Research on thiadiazole derivatives has unveiled their significant potential as antiproliferative agents. For instance, a series of 2-acetamide-5-phenylthio-1,3,4-thiadiazol derivatives containing a phenyl urea warhead were synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. This work underlines the potential of thiadiazole derivatives in cancer research, particularly in the development of new anticancer agents (Toolabi et al., 2022). Similarly, N-(5-methyl-1,3,4-thiadiazol-2-yl) benzenesulfonamide derivatives have been synthesized and shown marked anticancer activity, highlighting the therapeutic potential of thiadiazole compounds in oncology (Karakuş et al., 2018).

Mechanism of Action

While the specific mechanism of action for this compound is not provided in the available sources, thiadiazole derivatives are known to disrupt processes related to DNA replication, which allows them to inhibit replication of both bacterial and cancer cells .

Future Directions

Thiadiazole derivatives, including this compound, continue to be a focus of research due to their broad spectrum of biological activities . Future research may focus on further elucidating the compound’s mechanism of action, optimizing its synthesis, and assessing its potential as a therapeutic agent.

properties

IUPAC Name

2-[[5-[(3,4-dimethoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O4S3/c1-8-20-21-14(29-8)18-12(24)7-28-16-23-22-15(30-16)19-13(25)17-9-4-5-10(26-2)11(6-9)27-3/h4-6H,7H2,1-3H3,(H,18,21,24)(H2,17,19,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFXUYSIQYPKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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